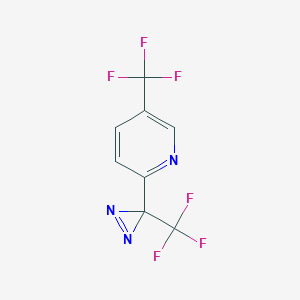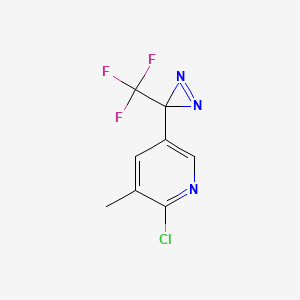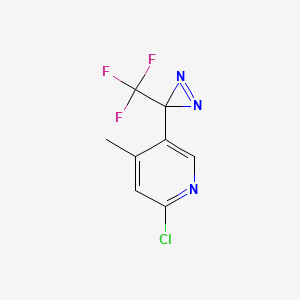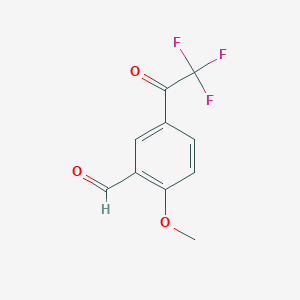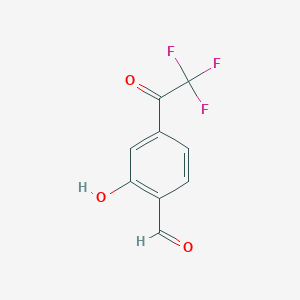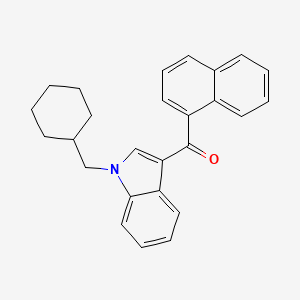
NE-Chmimo
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
NE-CHMIMO has several scientific research applications. It is used as an analytical reference standard in forensic chemistry and toxicology . The compound has been detected in human hair samples tested for verification of drug abstinence . Additionally, this compound is used in research to study the effects of synthetic cannabinoids on the CB1 receptor and to investigate the metabolic profile of synthetic cannabinoids .
Wirkmechanismus
Target of Action
NE-Chmimo, also known as CHM-018, is an indole-based synthetic cannabinoid . It is presumed to be a potent agonist of the CB1 receptor . The CB1 receptor is primarily located in the brain and is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory.
Mode of Action
this compound interacts with the CB1 receptor, similar to other cannabinoids . Upon binding to the CB1 receptor, this compound triggers a series of intracellular events, leading to changes in cellular activity.
Biochemische Analyse
Biochemical Properties
NE-Chmimo plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a synthetic cannabinoid, this compound primarily interacts with the CB1 receptor, a G-protein coupled receptor found predominantly in the central nervous system The binding of this compound to the CB1 receptor induces a conformational change that activates intracellular signaling pathways, leading to various physiological effects
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound binding to the CB1 receptor modulates neurotransmitter release, affecting cell signaling pathways and gene expression . This modulation can lead to altered synaptic plasticity, changes in neuronal excitability, and potential neuroprotective or neurotoxic effects. In non-neuronal cells, this compound may influence cellular metabolism, energy homeostasis, and inflammatory responses. The compound’s impact on cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, further underscores its broad cellular effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB1 receptor, which triggers a cascade of intracellular events. Upon binding, this compound activates G-proteins associated with the CB1 receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels . This inhibition affects various downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the modulation of ion channels. Additionally, this compound may influence gene expression by altering transcription factor activity and epigenetic modifications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard storage conditions, with a shelf life of up to five years . Its degradation products and metabolites may exhibit different biological activities. Long-term exposure to this compound in vitro or in vivo can lead to adaptive changes in cellular function, such as receptor desensitization, altered gene expression, and potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may produce mild psychoactive effects and modulate neurotransmitter release without causing significant toxicity . At higher doses, this compound can induce adverse effects, including neurotoxicity, behavioral changes, and potential organ damage. Threshold effects observed in animal studies highlight the importance of dose-dependent responses and the need for careful dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes responsible for cannabinoid metabolism. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation, oxidation, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases. The resulting metabolites may have different pharmacological properties and contribute to the overall biological effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins. This compound is lipophilic, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues . It may interact with transporters such as P-glycoprotein, which can affect its distribution and elimination. The compound’s localization and accumulation in specific tissues, such as the brain, liver, and adipose tissue, are critical for understanding its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with cellular components and post-translational modifications. This compound may localize to specific compartments or organelles, such as the endoplasmic reticulum, mitochondria, and lipid droplets . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can influence its subcellular distribution and activity. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Vorbereitungsmethoden
Die Synthese von NE-CHMIMO umfasst mehrere Schritte, darunter die Bildung des Indolkern und die Anbindung der Cyclohexylmethyl- und Naphthalen-1-yl-Gruppen. Die Verbindung kann unter Verwendung von Flashchromatographie, Gaschromatographie-Massenspektrometrie (GC-MS), Infrarotspektroskopie (IR) und Kernresonanzspektroskopie (NMR) synthetisiert werden
Analyse Chemischer Reaktionen
NE-CHMIMO unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen. Es wird als analytischer Referenzstandard in der forensischen Chemie und Toxikologie verwendet . Die Verbindung wurde in menschlichen Haarproben nachgewiesen, die zur Überprüfung des Drogenentzugs getestet wurden . Darüber hinaus wird this compound in der Forschung verwendet, um die Auswirkungen synthetischer Cannabinoide auf den CB1-Rezeptor zu untersuchen und das Stoffwechselprofil synthetischer Cannabinoide zu untersuchen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als potenter Agonist des CB1-Rezeptors wirkt . Der CB1-Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der hauptsächlich im zentralen Nervensystem vorkommt. Die Aktivierung des CB1-Rezeptors durch this compound führt zu verschiedenen physiologischen und psychologischen Wirkungen, darunter veränderte Stimmung, Wahrnehmung und Kognition .
Vergleich Mit ähnlichen Verbindungen
NE-CHMIMO ähnelt anderen synthetischen Cannabinoiden wie JWH-018, AB-CHMINACA, ADB-CHMINACA und MDMB-CHMICA . This compound ist insofern einzigartig, als es das 1-Cyclohexylmethylanalogon von JWH-018 ist, während andere ähnliche Verbindungen unterschiedliche Substituenten oder strukturelle Modifikationen aufweisen können . Dieser strukturelle Unterschied kann zu Variationen in der Potenz, Rezeptoraffinität und im Stoffwechselprofil führen.
Wenn Sie weitere Fragen haben oder weitere Details benötigen, können Sie sich gerne an uns wenden!
Eigenschaften
IUPAC Name |
[1-(cyclohexylmethyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO/c28-26(23-15-8-12-20-11-4-5-13-21(20)23)24-18-27(17-19-9-2-1-3-10-19)25-16-7-6-14-22(24)25/h4-8,11-16,18-19H,1-3,9-10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJYPIZWMHHQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401046437 | |
| Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373876-11-9 | |
| Record name | Methanone, [1-(cyclohexylmethyl)-1H-indol-3-yl]-1-naphthalenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373876-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NE-Chmimo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373876119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NE-CHMIMO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FWB35TKQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques have been employed to characterize NE-CHMIMO?
A1: Researchers have successfully separated and structurally characterized this compound using flash chromatography followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy []. This combination of techniques allows for a comprehensive understanding of the compound's purity, molecular weight, functional groups, and structural arrangement.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



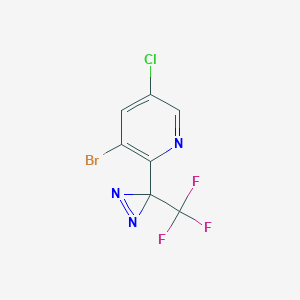
![1-Cyclopropanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487227.png)

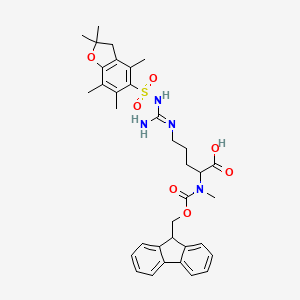
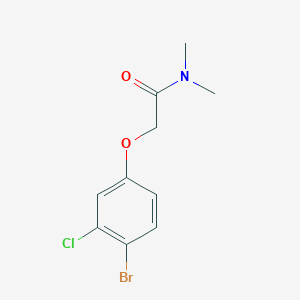
![4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487234.png)

